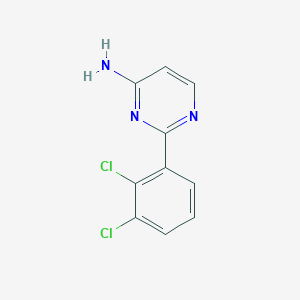

2-(2,3-Dichlorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-3-1-2-6(9(7)12)10-14-5-4-8(13)15-10/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBUGCWTJSPBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Halogenation Patterns: The 2,3-dichlorophenyl group in the target compound may offer steric hindrance distinct from 2,4-dichloro or mono-halogenated analogs, affecting target affinity .

- Aryl Substituents : Fluorophenyl groups (e.g., ) are often employed to enhance metabolic stability and bioavailability.

Preparation Methods

Nucleophilic Substitution on Pyrimidine Intermediates

A common approach involves starting from commercially available pyrimidine derivatives bearing good leaving groups (e.g., halogens) at the 2- and 4-positions. The 2-position is substituted by the 2,3-dichlorophenyl moiety through nucleophilic aromatic substitution or Ullmann coupling, while the 4-position is substituted by an amine nucleophile.

- Intermediates 2a–2r (pyrimidine derivatives with leaving groups) are reacted with 4-morpholinoaniline or other amines in dry ethanol with catalytic hydrochloric acid at elevated temperatures (e.g., 110 °C) for several hours (e.g., 8 h) in sealed tubes.

- The reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the product precipitates out and is filtered, washed, and isolated in yields ranging from 83% to 92%.

This method is adaptable to various amines and substituted pyrimidine intermediates, allowing for the synthesis of a broad range of derivatives including this compound.

Ullmann Coupling and Affinity Substitution

For the introduction of the 2,3-dichlorophenyl group, Ullmann coupling reactions are employed involving iodinated aromatic rings and pyrimidine intermediates.

- The pyrimidine intermediate is first protected (e.g., THP protection) to stabilize reactive sites.

- The iodinated 2,3-dichlorophenyl derivative undergoes Ullmann coupling with the pyrimidine intermediate in the presence of ethylene dithiol as a ligand.

- Subsequent substitution reactions and acid deprotection yield the desired compound.

This method allows for selective functionalization and efficient incorporation of the dichlorophenyl group.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Reaction of pyrimidine intermediate with amines | Dry ethanol, HCl, 110 °C, 8 h | 83%–92% | High yield, simple workup | Requires sealed tube, heating |

| Ullmann coupling + substitution | Coupling of iodinated aromatic with pyrimidine, deprotection | Room temp to moderate heat, ethylene dithiol ligand | Moderate to high | Selective arylation, broad scope | Multi-step, requires ligand |

| Reductive amination + methylation | Condensation with amines, catalytic reduction, methylation | Raney Ni catalyst, acetic acid, formaldehyde | Variable | Versatile for related derivatives | More complex, catalyst needed |

Q & A

Q. 1.1. What are the established synthetic routes for 2-(2,3-Dichlorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig coupling between 2,3-dichlorophenyl derivatives and pyrimidin-4-amine precursors. For example, a modified Ullmann coupling using copper catalysts under reflux in dimethylformamide (DMF) achieves yields of ~60–80% . Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require higher temperatures.

- Catalyst selection : Copper(I) iodide or palladium catalysts improve aryl-amine bond formation .

- Purification : Column chromatography with EtOAc/hexane (1:3) resolves impurities, as evidenced by Rf values of 0.13–0.15 in TLC .

Q. 1.2. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

- ¹H NMR : The pyrimidine ring protons resonate at δ 6.7–7.9 ppm, while aromatic protons from the dichlorophenyl group appear as doublets (J = 8.4 Hz) at δ 7.3–7.9 ppm. Exchangeable NH₂ protons are observed as broad singlelets at δ ~9.5–9.7 ppm .

- ¹³C NMR : Pyrimidine carbons are detected at δ 155–165 ppm, and chlorine-substituted carbons at δ 125–135 ppm .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm amine and aromatic groups .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from substituent positioning. For example:

- 2,3-dichloro substitution (target compound) vs. 3,4-dichloro analogs : The former shows enhanced antimicrobial activity due to steric and electronic effects on target binding .

- Methodological validation : Use isogenic cell lines or standardized MIC assays to control for variability in biological testing .

Q. 2.2. What strategies optimize solubility for in vivo studies without compromising bioactivity?

Q. 2.3. How can multi-target mechanisms of action be systematically investigated?

- Kinase profiling : Screen against kinase panels (e.g., Src, ABL) using ATP-competitive binding assays .

- Molecular docking : Compare binding poses in homology models of related targets (e.g., EGFR vs. VEGFR) to identify key interactions .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in large-scale synthesis?

Q. 3.2. What analytical techniques differentiate polymorphic forms?

- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.2°, and 24.7° indicate crystalline Form I vs. amorphous forms .

- DSC : Melting endotherms at 156–157°C confirm purity .

Critical Notes for Experimental Design

- Contamination risks : Chlorinated byproducts (e.g., 2,3-dichlorophenol) may form during synthesis; monitor via GC-MS .

- Data reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) to ensure cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.